molecular formula C20H21N5O6S B2685063 (E)-N-(2-(2-(3-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391885-46-4

(E)-N-(2-(2-(3-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2685063
CAS RN: 391885-46-4
M. Wt: 459.48
InChI Key: CMMSHJDXKXCSMB-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(3-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N5O6S and its molecular weight is 459.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(3-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(3-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

  • Novel Pyrimidine and Fused Pyrimidine Derivatives : Research on the synthesis of novel pyrimidine derivatives, including exploration of their chemical structures and potential antiviral activities, has been conducted, though no significant antiviral activity was found in the compounds studied (Mahmoud et al., 2011).

  • Soluble, Thermally Stable Poly(amide-ester)s : The conversion of the nitro group to amino group in 4-(p-nitrobenzyl)pyridine and subsequent reactions to create new poly(amide-ester)s with high thermal stability and solubility in polar aprotic solvents was studied (Mehdipour‐Ataei et al., 2009).

  • Conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide Derivatives : The synthesis and characterization of new N-acylhydrazones, exploring the presence of two conformers, and their potential applications were reported (Evrard et al., 2022).

Potential Applications in Antimicrobial and Anticancer Therapies

  • Anticancer and Antibacterial Evaluation of Schiff Base Ligands : Schiff base ligands derived from hydrazone and their metal complexes were synthesized and evaluated for their antibacterial and anticancer activities, showing higher activity than the free ligands (Fekri et al., 2019).

  • Synthesis and Antimicrobial, Anticancer Evaluation of Thiazolidin-4-one Derivatives : A series of 4-thiazolidinone derivatives was synthesized, with some showing significant antimicrobial and anticancer activities, highlighting the importance of certain molecular parameters in determining their activities (Deep et al., 2016).

properties

IUPAC Name

N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6S/c26-19(23-22-13-15-4-3-5-17(12-15)25(28)29)14-21-20(27)16-6-8-18(9-7-16)32(30,31)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11,14H2,(H,21,27)(H,23,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMSHJDXKXCSMB-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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